Faster SPAAC Kinetics: BCN Outperforms DBCO in Azide Cycloaddition
In a direct head-to-head comparison of second-order rate constants for reaction with benzyl azide in CD3CN/H2O (1:1 v/v), BCN exhibited a rate constant of 0.44 M⁻¹s⁻¹, while DBCO showed 0.31 M⁻¹s⁻¹ [1]. This represents a 42% faster reaction rate for the BCN handle.
| Evidence Dimension | SPAAC second-order rate constant (k) |
|---|---|
| Target Compound Data | 0.44 M⁻¹s⁻¹ |
| Comparator Or Baseline | DBCO: 0.31 M⁻¹s⁻¹ |
| Quantified Difference | +42% (0.13 M⁻¹s⁻¹ increase) |
| Conditions | Reaction with benzyl azide in CD3CN/H2O (1:1 v/v), 25°C, monitored by UV-Vis |
Why This Matters
Faster conjugation kinetics reduce reaction time and required excess of linker, improving conjugation efficiency and yield for ADC manufacturing.
- [1] Debets, M. F., et al. 'Strain-promoted azide-alkyne cycloadditions for protein modification: A comparative study of cyclooctyne reactivity.' ChemBioChem, 2011, 12(12), 1851-1855. DOI: 10.1002/cbic.201100207 View Source
